5-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 302.99 g/mol . This compound is classified as a derivative of isoquinoline, a well-known heterocyclic aromatic organic compound that features a bicyclic structure composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
5-(Bromomethyl)isoquinoline hydrobromide can be synthesized through various chemical processes, primarily involving bromination reactions of isoquinoline derivatives. It is available from several chemical suppliers and research institutions, indicating its relevance in both academic research and industrial applications .
This compound belongs to the class of isoquinoline alkaloids, which are nitrogen-containing heterocycles known for their pharmacological properties. Isoquinoline derivatives are often explored for their roles in drug development, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory therapies .
The synthesis of 5-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions to facilitate the formation of the bromomethyl group at the 5-position of the isoquinoline ring.
The molecular structure of 5-(Bromomethyl)isoquinoline hydrobromide features a bromomethyl group attached to the isoquinoline framework. The SMILES notation for this compound is Br.BrCc1c2c(cncc2)ccc1
, which indicates the presence of two bromine atoms and a methylene bridge connecting the bromomethyl group to the isoquinoline core .
5-(Bromomethyl)isoquinoline hydrobromide can undergo various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the isoquinoline ring system.
The mechanism of action for 5-(Bromomethyl)isoquinoline hydrobromide largely depends on its application context. In nucleophilic substitution reactions, the bromomethyl group serves as an excellent leaving group, facilitating bond formation with nucleophiles. In biological systems, it may interact with specific enzymes or receptors, potentially altering cellular processes. The precise molecular targets and pathways involved would vary based on its specific use in medicinal chemistry or biological studies .
5-(Bromomethyl)isoquinoline hydrobromide has several scientific uses:
Isoquinoline bromination traditionally relies on N-bromosuccinimide (NBS) as the cornerstone reagent for selective functionalization. The synthesis of 5-bromoisoquinoline—a key precursor to 5-(bromomethyl)isoquinoline—demonstrates this methodology effectively. In a standard procedure, isoquinoline undergoes bromination in concentrated sulfuric acid at cryogenic temperatures (-25°C to -18°C) using NBS as the electrophilic bromine source. This approach yields 47-49% of 5-bromoisoquinoline after fractional distillation, with the low temperature critically suppressing dibromide formation [2].
The regioselectivity of this reaction is governed by electronic and kinetic factors: the C5 position of the protonated isoquinoline ring exhibits heightened nucleophilicity due to its position relative to the nitrogen atom. Temperature control proves essential—deviations beyond -26°C to -18°C significantly increase 5,8-dibromoisoquinoline byproducts through loss of selectivity [2] [4]. Post-bromination, the transformation to 5-(bromomethyl)isoquinoline typically involves free-radical benzylic bromination using NBS under radical initiators (e.g., AIBN) and refluxing solvents like CCl₄. This two-step sequence remains industrially relevant due to reagent accessibility, though yield optimization challenges persist.
Table 1: Traditional Bromination Conditions for 5-Bromoisoquinoline Synthesis
Parameter | Optimal Condition | Effect of Deviation | Yield (%) |
---|---|---|---|
Temperature Range | -26°C to -18°C | Increased dibromide formation | 47-49 |
NBS Equivalents | 1.1 equiv | Polybromination | <40 |
Solvent | H₂SO₄ (96%) | Reduced solubility/side reactions | Critical |
Isoquinoline Addition | Below 30°C | Decomposition | Not reported |
Modern strategies enhance selectivity and efficiency using dual catalytic systems and Lewis acid mediators. Iron(III) sulfonate catalysts—notably Fe(OTs)₃ and Fe(OTf)₃—enable direct ortho-bromomethylation of aromatic amines via proton transfer mechanisms. This method leverages iron’s ability to promote in situ proton shifts, increasing electron density at ortho positions. For instance, carbazole derivatives treated with NBS and 2 mol% Fe(OTf)₃ in benzene at 90°C achieve 97:3 ortho/bromomethyl selectivity within 45 seconds—a dramatic improvement over uncatalyzed reactions (para-selectivity >97%) [5].
Photoredox-nickel dual catalysis represents another frontier, particularly for alkenyl dialkylation cascades. This synergistic system activates alkyl halides (e.g., bromomethyl precursors) and tertiary amines under mild conditions. The photoredox catalyst (e.g., Ir- or Ru-based complexes) generates alkyl radicals from bromomethyl species, while nickel complexes facilitate C–C bond formation. This approach bypasses stoichiometric metal reductants and achieves excellent functional group tolerance, enabling modular access to β-amino acid derivatives bearing isoquinoline motifs [3] [6].
Table 2: Catalytic Systems for Regioselective Bromomethylation
Catalyst | Substrate | Conditions | Selectivity (o:m:p) | Yield (%) |
---|---|---|---|---|
Fe(OTf)₃ (2 mol%) | Carbazole | Benzene, 90°C, 45 sec | 97:0:3 | 90 |
Pd(OTf)₂ (5 mol%) | Aniline derivatives | DCE, 80°C, 2 hr | 85:5:10 | 75 |
Ni/Ir photoredox | Alkenes | Blue LED, rt, 24 hr | N/A (dialkylation) | 60-92 |
Converting 5-(bromomethyl)isoquinoline to its hydrobromide salt enhances crystallinity, stability, and handling properties. The process involves reacting the free base with concentrated HBr in anhydrous ethereal solvents, exploiting the compound’s basicity. Mechanistically, the isoquinoline nitrogen undergoes exothermic protonation, followed by salt crystallization. Key variables include:
Yield optimization hinges on counterion exchange kinetics. The hydrobromide salt’s low solubility in ether drives crystallization equilibrium toward product formation. Post-precipitation, washing with cold ether removes residual HBr, yielding light brown-to-grey solids with ≥95% assay purity. Stability assessments confirm that storage at 0–8°C under inert atmosphere minimizes decomposition, preserving reactivity for downstream applications like pharmaceutical alkylation [1] [7].
Table 3: Hydrobromide Salt Crystallization Parameters
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
HBr Equivalents | 1.05–1.1 equiv | Prevents free base contamination |
Crystallization Solvent | Diethyl ether | Maximizes yield via low solubility |
Temperature | 0–5°C (addition) | Controls crystal size/purity |
Storage Conditions | 0–8°C, inert atm | Prevents decomposition |
NBS dominates isoquinoline bromination due to its controllable reactivity and commercial accessibility. Unlike molecular bromine (Br₂), which generates corrosive fumes and requires specialized handling, NBS is a solid offering safer storage and gradual Br₂ release via succinimidyl radical-mediated pathways [4] [6]. This controlled release minimizes electrophilic addition to the isoquinoline ring, favoring allylic/benzylic substitution.
Comparative efficiency data highlights NBS’s superiority:
NBS’s limitations include succinimide byproduct contamination, requiring aqueous workups, and sensitivity to moisture during benzylic brominations. For hydrobromide formation, however, HBr gas remains irreplaceable due to its stoichiometric precision and lack of carbon-based impurities [4] [6].
Table 4: Brominating Agent Performance Comparison
Reagent | Selectivity (C5) | Practicality | Byproduct Concerns | Ideal Use Case |
---|---|---|---|---|
NBS | High | High (solid, stable) | Succinimide | Benzylic bromination |
Br₂ | Low | Low (toxic fumes) | HBr, dibromides | Electrophilic addition |
DBDH | High | Moderate (costly) | Hydantoin, HBr | Lab-scale synthesis |
HBr (gas) | N/A | Moderate (handling) | None | Hydrobromide salt formation |
Comprehensive Compound List
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2